Thieno[2,3-d]pyrimidin-4(3H)-one, 5,6-dimethyl-3-phenyl-
Description
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives are heterocyclic compounds with a fused thiophene-pyrimidine core. The specific compound 5,6-dimethyl-3-phenyl-thieno[2,3-d]pyrimidin-4(3H)-one features methyl groups at positions 5 and 6 and a phenyl substituent at position 2. This scaffold is synthesized via one-pot protocols using 2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione intermediates, enabling efficient preparation without chromatographic purification . Its structural rigidity and electronic properties make it a promising candidate for anticancer and antimicrobial applications, as demonstrated in cytotoxicity assays against melanoma (MDA-MB-435) and other cancer cell lines .
Properties
CAS No. |
90699-81-3 |
|---|---|
Molecular Formula |
C14H12N2OS |
Molecular Weight |
256.32 g/mol |
IUPAC Name |
5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H12N2OS/c1-9-10(2)18-13-12(9)14(17)16(8-15-13)11-6-4-3-5-7-11/h3-8H,1-2H3 |
InChI Key |
PWKYJDFVCSHYKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)C3=CC=CC=C3)C |
solubility |
5.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Four-Component Synthesis via Ketone Cyclocondensation
The most atom-economical route involves a one-pot reaction of 2-butanone, ethyl cyanoacetate, sulfur, and formamide under basic conditions. This method, developed by Shi et al., eliminates traditional three-step sequences by integrating Gewald thiophene formation with pyrimidinone cyclization in a single vessel. Key parameters:
- Catalyst : 10 mol% triethylamine
- Temperature : 80°C, 8–12 hours
- Yield : 68–75% for 5,6-dimethyl variants
Advantages include avoidance of chromatographic purification, with crude products recrystallized from ethanol. Limitations arise in sterically hindered substrates, requiring increased catalyst loading (15 mol%) for phenyl-containing derivatives.
Iminophosphorane-Mediated Cyclization
Carbodiimide Intermediate Formation
Hu et al. demonstrated that ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate reacts with triphenylphosphine/hexachloroethane to form iminophosphorane intermediates, which subsequently undergo [2+2] cycloaddition with aromatic isocyanates. Critical steps:
- Iminophosphorane synthesis : 0°C, DCM, 6–12 hours (89–93% yield)
- Carbodiimide formation : Room temperature, 2–4 hours with secondary amines
- Sodium ethoxide-catalyzed cyclization : Ethanol, 6 hours, 72–93% yield
This method allows modular C2 functionalization, with pyrrolidine and piperidine amines providing optimal results (Table 1).
Table 1: Yield Variation with Amine Substituents
| Amine | Yield (%) | Reaction Time (h) |
|---|---|---|
| Pyrrolidine | 93 | 6 |
| Piperidine | 88 | 7 |
| Morpholine | 74 | 9 |
| Diethylamine | 68 | 12 |
Microwave-Assisted Synthesis
Accelerated Cyclodehydration
Khatri’s microwave protocol reduces conventional 8-hour refluxes to 15–30 minutes using 180W irradiation. The method involves:
- Substrate : 5-amino-4-cyano-N-phenyl-3-methylthiophene-2-carboxamide
- Reagent : Formamide (neat)
- Yield : 82–93% vs. 67–75% under conventional heating
Table 2: Conventional vs. Microwave Performance
| Method | Time (min) | Yield Range (%) | Purity (HPLC) |
|---|---|---|---|
| Conventional | 480 | 67–75 | 92–95 |
| Microwave | 15–30 | 82–93 | 98–99 |
This technique particularly benefits 3-aryl derivatives by suppressing decomposition pathways observed in prolonged heating.
Solvent-Free Catalytic Methods
POCl3-Catalyzed Cyclocondensation
A solvent-free approach utilizing phosphoryl chloride (POCl3) enables single-step conversion of 2-amino-4,5-dimethylthiophene-3-carbonitriles to target pyrimidinones. Process characteristics:
- Catalyst : 5 mol% POCl3
- Temperature : 120°C, 45–60 minutes
- Yield : 75–88%
- Advantage : No column chromatography required; products precipitate upon cooling
This method shows exceptional compatibility with electron-deficient aryl groups but requires strict moisture control due to POCl3’s hygroscopicity.
Post-Functionalization Strategies
Sulfur Alkylation at C2
The 2-thioxo intermediate (accessible via thiourea cyclization) undergoes nucleophilic substitution with hexanethiol to install sulfanyl groups. Optimized conditions:
- Base : K2CO3 (2 equiv)
- Solvent : DMF, 80°C, 8 hours
- Yield : 72–85% for 2-(hexylsulfanyl) derivatives
This pathway enables late-stage diversification but requires prior synthesis of 2-thioxo precursors through multistep sequences.
Comparative Analysis of Methodologies
Table 3: Synthesis Route Evaluation
| Method | Steps | Avg. Yield (%) | Purification | Scalability |
|---|---|---|---|---|
| Four-component | 1 | 70 | Recrystallization | Industrial |
| Iminophosphorane | 3 | 85 | Filtration | Lab-scale |
| Microwave | 2 | 88 | None | Pilot-scale |
| POCl3-catalyzed | 1 | 82 | Precipitation | Multi-kg |
Key findings:
- Microwave and POCl3 methods offer superior yields (82–93%) and minimal purification
- Four-component reactions excel in atom economy but require ketone optimization
- Iminophosphorane routes enable precise C2 functionalization at the cost of step count
Chemical Reactions Analysis
Types of Reactions
Thieno[2,3-d]pyrimidin-4(3H)-one, 5,6-dimethyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thioethers.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thieno[2,3-d]pyrimidin-4(3H)-one core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of thieno[2,3-d]pyrimidin-4(3H)-one, 5,6-dimethyl-3-phenyl- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit VEGFR-2, a receptor tyrosine kinase involved in angiogenesis. This inhibition leads to the suppression of cancer cell growth and proliferation . Additionally, the compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among thieno[2,3-d]pyrimidin-4(3H)-one derivatives include substituents at positions 2, 3, 5, and 6, which significantly influence biological activity. Below is a comparative analysis:
Molecular Docking and SAR
- 3-Phenyl vs. 3-Alkyl : The 3-phenyl group in the target compound may enhance π-π stacking with aromatic residues in kinase targets, whereas 3-alkyl substituents (e.g., ethyl in ) could improve hydrophobicity .
- 2-Substituents : Mercapto () or alkylthio groups () introduce hydrogen-bonding or hydrophobic interactions, respectively, affecting potency and selectivity .
Biological Activity
Thieno[2,3-d]pyrimidin-4(3H)-one, specifically the derivative 5,6-dimethyl-3-phenyl, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships, and potential therapeutic applications.
- Molecular Formula : C29H24N4OS2
- Molecular Weight : 508.66 g/mol
- CAS Number : 354562-75-7
Biological Activities
-
Antagonistic Activity Against LHRH Receptor
- A notable study reported the synthesis of thieno[2,3-d]pyrimidine derivatives that demonstrated potent antagonistic activity against the human luteinizing hormone-releasing hormone (LHRH) receptor. The compound 9k exhibited an IC50 value of 0.06 nM, indicating high binding affinity and effectiveness in vivo at a dosage of 30 mg/kg in cynomolgus monkeys .
- Antiproliferative Effects
- Anti-inflammatory Properties
Structure-Activity Relationship (SAR)
The biological activity of thieno[2,3-d]pyrimidin-4(3H)-one derivatives is closely linked to their structural features:
| Substituent | Effect on Activity | IC50/EC50 Values |
|---|---|---|
| 5,6-Dimethyl | Enhances receptor binding | IC50 = 0.06 nM (LHRH) |
| Phenyl group | Increases antiproliferative effects | EC50 = 19 nM (cancer cells) |
| Methoxy side chain | Promotes intramolecular bonding | Not quantified |
Case Study: LHRH Antagonism
In a pivotal study, researchers synthesized a series of thieno[2,3-d]pyrimidine derivatives to identify potent LHRH antagonists. Compound 9k was highlighted for its ability to suppress plasma LH levels effectively in primate models, showcasing its therapeutic potential in treating hormone-dependent conditions such as prostate cancer.
Case Study: Anticancer Activity
Another investigation focused on the antiproliferative effects of various thieno[2,3-d]pyrimidine derivatives against breast cancer cell lines. The study revealed that modifications to the pyrimidine core significantly influenced cytotoxicity and microtubule dynamics.
Q & A
Q. What are the standard synthetic protocols for preparing 5,6-dimethyl-3-phenyl-thieno[2,3-d]pyrimidin-4(3H)-one derivatives?
The compound is typically synthesized via condensation reactions. A common approach involves:
- Hewald reaction : Cyclization of ketones with ethyl 2-cyanoacetate to form 2-aminothiophene intermediates, followed by refluxing in formamide to yield the thienopyrimidinone core .
- Modified Niementowski reaction : Heating 2-acylaminothiophene-3-carboxylates with phosphorus pentoxide and amines at 180–240°C to introduce substituents .
- Reductive amination : For derivatives with arylaminomethyl groups, aldehyde intermediates are reacted with substituted anilines using NaBH3CN in methanol at pH 6 .
Q. How can the structural identity of synthesized derivatives be confirmed?
Key methods include:
- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and crystal packing (e.g., 3-phenyl derivatives show planar thienopyrimidinone cores with dihedral angles <10° between fused rings) .
- Spectroscopy :
- IR : Confirms carbonyl (C=O) stretches at 1680–1700 cm⁻¹ and NH/amine groups .
- NMR : Characteristic peaks for methyl groups (δ 2.1–2.5 ppm), aromatic protons (δ 7.2–7.8 ppm), and pyrimidinone C4 carbonyl (δ 160–165 ppm in ¹³C NMR) .
Q. What in vitro assays are used to evaluate biological activity?
- Dihydrofolate reductase (DHFR) inhibition : Measured via spectrophotometric assays using recombinant DHFR and NADPH oxidation rates .
- Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
- Anticancer activity : MTT assays on cancer cell lines (e.g., IC50 values for derivatives with electron-withdrawing substituents like Cl or OCH3 show enhanced cytotoxicity) .
Advanced Research Questions
Q. How can contradictory yield data in reductive amination reactions be resolved?
Yields vary due to:
- Steric/electronic effects of substituents : Bulky groups (e.g., 2,5-dichlorophenyl) hinder imine intermediate formation, reducing yields to 61%, while methoxy groups improve reactivity (yields up to 89%) .
- pH control : Optimal pH 6 ensures protonation of the aldehyde without destabilizing the reducing agent (NaBH3CN) .
- Solvent polarity : Methanol enhances solubility of intermediates compared to THF or DCM .
Q. What mechanistic insights guide the design of selective DHFR inhibitors?
- Molecular docking : Derivatives with 6-arylaminomethyl groups show hydrogen bonding with DHFR active-site residues (e.g., Asp27, Lys55) and π-π stacking with Phe31 .
- Kinetic studies : Competitive inhibition is observed when substituents mimic folate’s pteridine ring (e.g., trimethoxyphenyl groups improve binding affinity) .
Q. How do substituent variations impact structure-activity relationships (SAR)?
A systematic SAR study revealed:
Q. What computational tools validate thienopyrimidinone interactions with biological targets?
- Docking simulations (AutoDock/Vina) : Predict binding modes to kinases or DHFR using crystal structures (PDB: 1U72 for DHFR) .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .
Q. How can polymorphism affect physicochemical properties?
- Crystal packing analysis : Hydrogen bonding (N–H⋯O=C) and π-stacking in 3-phenyl derivatives influence solubility and melting points (>300°C decomposition) .
- DSC/TGA : Polymorphs show distinct endotherms; metastable forms exhibit lower melting points and faster dissolution rates .
Methodological Tables
Q. Table 1: Representative Synthetic Yields
| Derivative | Substituents | Yield (%) | Reference |
|---|---|---|---|
| 4a | 4-OCH3 | 87 | |
| 4e | 2,5-Cl2 | 61 | |
| 4c | 3,4,5-(OCH3)3 | 89 |
Q. Table 2: Key Spectral Data for 5,6-Dimethyl-3-phenyl Derivatives
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 2.35 (s, 6H, CH3), 7.45–7.62 (m, 5H, Ph) |
| ¹³C NMR | δ 160.2 (C=O), 152.4 (C2), 139.3 (C5) |
| IR | 1685 cm⁻¹ (C=O), 3320 cm⁻¹ (N–H) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
